

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Loganin

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## Compound of Interest

Compound Name: (-)-Loganin

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## Introduction

**(-)-Loganin** is a naturally occurring iridoid glycoside found in various plant species, most notably from the family Loganiaceae. It serves as a key intermediate in the biosynthesis of many biologically active compounds, including terpenoid indole alkaloids. With its significant neuroprotective, anti-inflammatory, and other pharmacological properties, **(-)-Loganin** is a molecule of great interest to the scientific and drug development communities. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

## Chemical Structure and Properties

**(-)-Loganin** is a monoterpenoid, characterized by a cyclopentanopyran ring system to which a glucose molecule is attached via a  $\beta$ -glycosidic linkage.<sup>[1]</sup> Its systematic IUPAC name is methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.<sup>[1]</sup>

The chemical and physical properties of **(-)-Loganin** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>17</sub> H <sub>26</sub> O <sub>10</sub>	[1][2]
Molecular Weight	390.38 g/mol	[2]
Monoisotopic Mass	390.152597 Da	[2]
Appearance	White crystalline powder	[3]
Melting Point	223 °C	[4]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -82.1° (c=1, H <sub>2</sub> O)	[5]
Solubility	Soluble in water, methanol, and DMSO	[3]
CAS Number	18524-94-2	[1]

## Stereochemistry

The stereochemistry of **(-)-Loganin** is crucial for its biological activity. The molecule possesses several chiral centers, and their specific spatial arrangement defines its unique properties. The absolute configuration of the stereocenters in the iridoid core has been determined as 1S, 4aS, 6S, 7R, and 7aS. The glucose moiety is attached in a β-configuration at the C1 position.[1]

The determination of the absolute configuration of **(-)-Loganin** has been accomplished through a combination of chemical correlation studies, total synthesis, and spectroscopic techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

## Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of **(-)-Loganin** have been established through rigorous experimental analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For **(-)-**

**Loganin**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for its characterization.

General Experimental Protocol for NMR Analysis of Iridoid Glycosides:

- **Sample Preparation:** A few milligrams of the purified iridoid glycoside, such as **(-)-Loganin**, are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ , or  $\text{DMSO}-d_6$ ). The choice of solvent can influence the chemical shifts of labile protons.
- **Data Acquisition:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (typically 400 MHz or higher).
- **$^1\text{H}$  NMR Analysis:** The  $^1\text{H}$  NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constants).
- **$^{13}\text{C}$  NMR Analysis:** The  $^{13}\text{C}$  NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical shifts, which are indicative of their functional groups.
- **2D NMR Analysis:**
  - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within the molecule, helping to establish spin systems and connect adjacent protons.
  - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.
  - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.
- **Data Interpretation:** The collective data from these experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity and stereochemistry.

While a complete, consolidated table of NMR data from a single source is not readily available in the public domain, various literature sources provide partial or complete assignments.

Researchers should consult specialized publications for detailed spectral data.

## Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including the absolute configuration of its chiral centers.

General Experimental Protocol for Single-Crystal X-ray Crystallography of Natural Products:

- **Crystallization:** The first and often most challenging step is to grow a high-quality single crystal of the natural product. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- **Data Collection:** A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
- **Data Processing:** The intensities and positions of the diffracted X-ray spots are measured and processed to yield a set of structure factors.
- **Structure Solution and Refinement:** The phase problem is solved using computational methods to generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration can be determined using anomalous dispersion effects, particularly if heavy atoms are present or by using specific X-ray wavelengths.

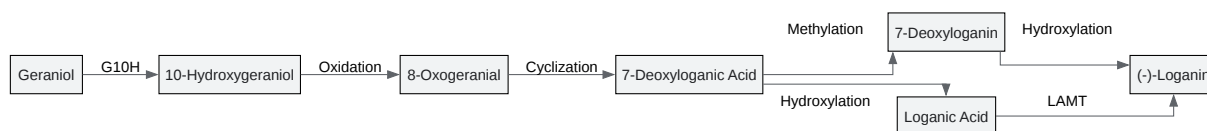
Detailed crystallographic data for **(-)-Loganin**, such as the Crystallographic Information File (CIF), would provide precise bond lengths, bond angles, and atomic coordinates. While the crystal structure has been determined, public access to the raw CIF file is limited.

## Biosynthesis and Signaling Pathways

**(-)-Loganin** plays a central role in plant biochemistry and exhibits significant pharmacological effects by modulating various signaling pathways.

### Biosynthesis of (-)-Loganin

The biosynthesis of **(-)-Loganin** starts from geraniol, a simple monoterpene. The pathway involves a series of oxidation, cyclization, and glycosylation steps.

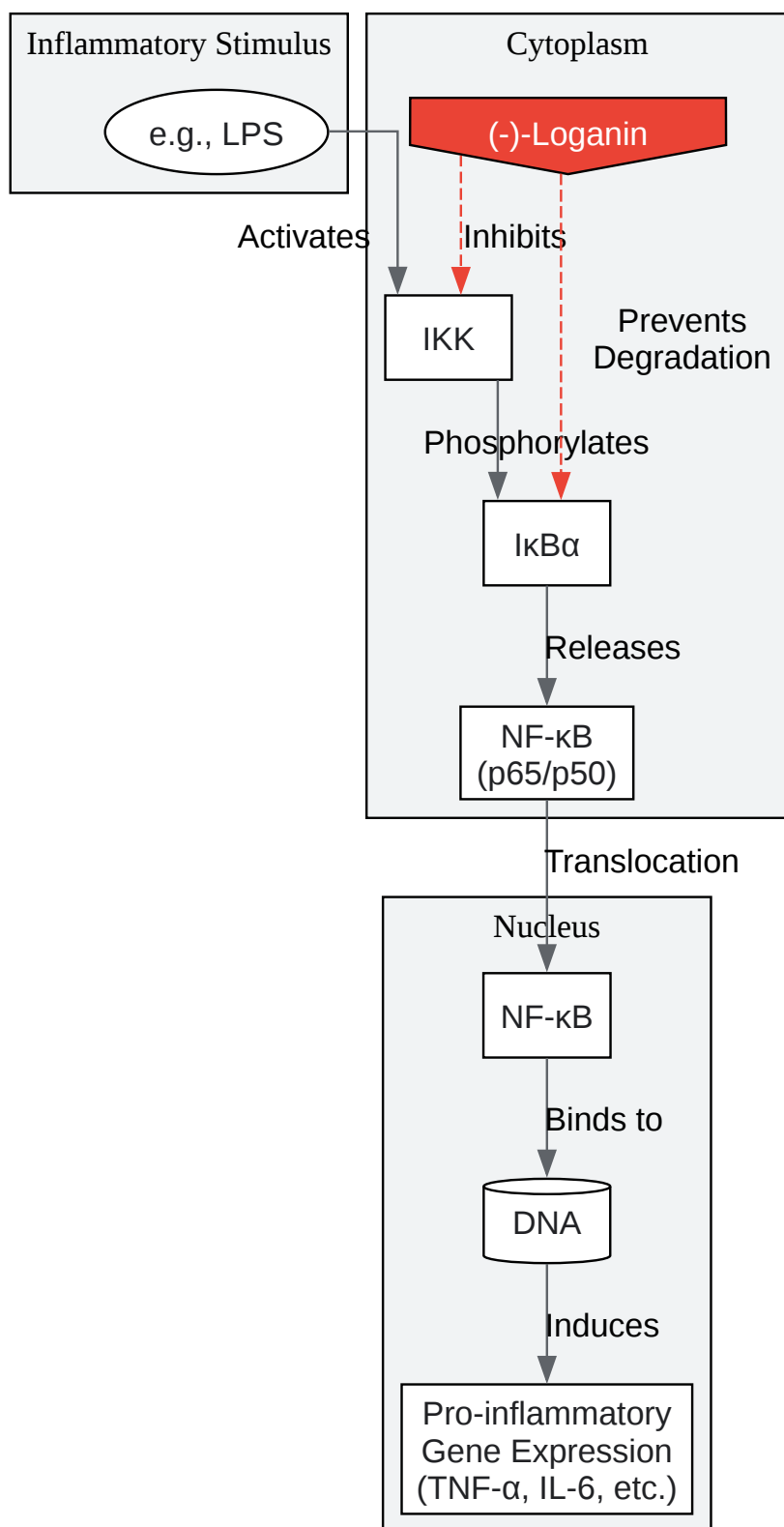


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Caption: Biosynthesis pathway of **(-)-Loganin** from Geraniol.

## Modulation of NF- $\kappa$ B Signaling Pathway

**(-)-Loganin** has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway. NF- $\kappa$ B is a key regulator of the inflammatory response.

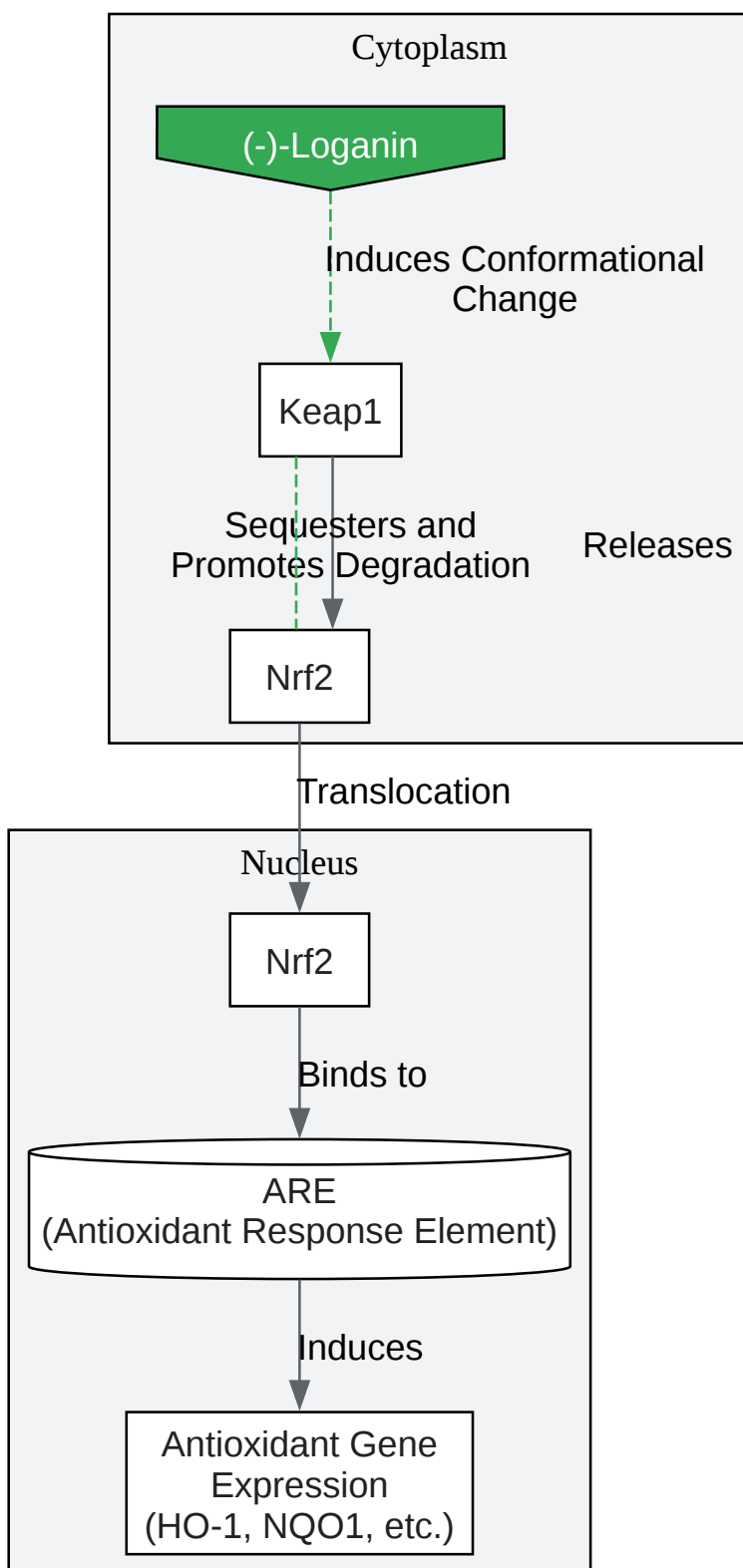


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Caption: Inhibition of the NF-κB signaling pathway by **(-)-Loganin**.

## Activation of the Nrf2/HO-1 Pathway

**(-)-Loganin** also exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This pathway is a key cellular defense mechanism against oxidative stress.



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Caption: Activation of the Nrf2/HO-1 pathway by **(-)-Loganin**.



## Conclusion

**(-)-Loganin** is a structurally complex and biologically significant natural product. Its well-defined chemical structure and stereochemistry are fundamental to its diverse pharmacological activities. This guide has provided an in-depth overview of its structural features, the experimental techniques used for its characterization, and its role in key biological pathways. Further research into the precise mechanisms of action of **(-)-Loganin** will undoubtedly pave the way for its potential development as a therapeutic agent.

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